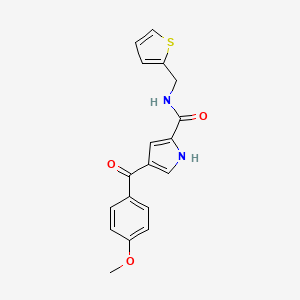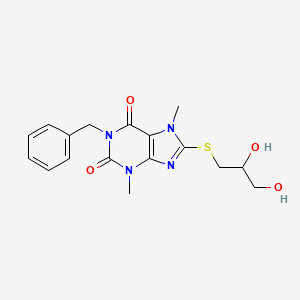
4-(4-methoxybenzoyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrrole ring, followed by the addition of the methoxybenzoyl and thienylmethyl groups. The exact synthesis process would depend on the starting materials and the specific conditions under which the reaction is carried out .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrole ring, being aromatic, would contribute to the compound’s stability. The methoxy group would make the compound more polar, while the thiophene ring could potentially participate in aromatic stacking interactions .Chemical Reactions Analysis
As for the chemical reactions, this compound could potentially undergo, the carbonyl group in the methoxybenzoyl moiety could be involved in nucleophilic addition reactions. The pyrrole ring might undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the methoxy group would increase its polarity, potentially making it more soluble in polar solvents. The aromatic rings could contribute to its stability and might also influence its boiling and melting points .Scientific Research Applications
Anti-Inflammatory and Analgesic Agents
Novel heterocyclic compounds derived from similar chemical structures have been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents. These compounds have shown significant activity as cyclooxygenase-1/2 (COX-1/2) inhibitors, demonstrating analgesic and anti-inflammatory effects in various assays. This research suggests that modifications of the core structure could yield promising therapeutic agents with improved selectivity and efficacy for the treatment of pain and inflammation (A. Abu-Hashem, S. Al-Hussain, M. Zaki, 2020).
Cytotoxic Activity Against Cancer Cells
Derivatives synthesized from a core structure similar to 4-(4-methoxybenzoyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide have been evaluated for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This research indicates the potential of these compounds for further development as anticancer agents, highlighting the importance of structural modification in enhancing cytotoxic efficacy (Ashraf S. Hassan, T. Hafez, Souad A. Osman, 2014).
Synthesis of Novel Heterocyclic Systems
The synthesis of novel annulated products from aminonaphthyridinones, through reactions involving compounds with structures akin to this compound, has led to the discovery of new heterocyclic systems. These compounds exhibit unique reactivity and offer a pathway to explore novel chemical spaces for various applications (L. Deady, Shane M. Devine, 2006).
Advanced Synthesis Techniques
Research into the synthesis of related compounds has also delved into advanced techniques, such as microwave-assisted synthesis, to improve efficiency and yields. This approach not only enhances the synthesis process but also opens up new avenues for the rapid development of compounds with potential applications in medicinal chemistry and materials science (R. Faty, M. Youssef, Ayman M. S. Youssef, 2011).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. If it’s a drug, it would interact with biological targets in the body to exert its effects. If it’s a reagent in a chemical reaction, its mechanism of action would depend on the specific reaction conditions and the other reactants present .
Safety and Hazards
Future Directions
The future directions for the study of this compound would depend on its potential applications. If it shows promise as a drug, further studies could be conducted to evaluate its efficacy and safety. If it’s a useful reagent in chemical reactions, research could be done to optimize the reaction conditions and explore new reactions it could be used in .
Properties
IUPAC Name |
4-(4-methoxybenzoyl)-N-(thiophen-2-ylmethyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-23-14-6-4-12(5-7-14)17(21)13-9-16(19-10-13)18(22)20-11-15-3-2-8-24-15/h2-10,19H,11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXCQLJKVDDGJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-methyl-6-propyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2655933.png)
![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2655934.png)
![6-(4-Methoxyphenyl)-4-methyl-2-(2-methylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2655937.png)
![N-[(3-chlorophenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2655939.png)
![N-(4-acetamidophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2655940.png)
![1-Methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]indole-2-carboxylic acid](/img/structure/B2655941.png)

![1-(4-ethoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2655945.png)
![4-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B2655947.png)



![4-[(2E)-2-[(3-fluorophenyl)methylidene]hydrazinyl]benzoic acid](/img/structure/B2655951.png)
![2-(4-{[4-(4-Phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2655953.png)
